Cyanophos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-dimethoxyphosphinothioyloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NO3PS/c1-11-14(15,12-2)13-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKHCCSZFPSHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NO3PS | |
| Record name | CYANOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041806 | |
| Record name | Cyanophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanophos is a yellow to reddish-yellow transparent liquid. Used as an insecticide against rice stem borers and house flies. Not registered as a pesticide in the U.S. (EPA, 1998), Yellow to reddish-yellow transparent liquid; Rapidly decomposed by light and alkalinity; mp = 14-15 deg C; [Merck Index] Colorless liquid; [MSDSonline] | |
| Record name | CYANOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyanophos | |
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Boiling Point |
246 to 248 °F at 0.09 mmHg Decomposes (EPA, 1998), 119-120 °C (decomp) at 0.09 mm Hg | |
| Record name | CYANOPHOS | |
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| Record name | CYANOPHOS | |
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Flash Point |
104 °C | |
| Record name | CYANOPHOS | |
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Solubility |
Solubility: 46 mg/l water at 30 °C; 27 g/kg hexane at 20 °C /Technical grade/, Very soluble in methanol, ethanol, acetone & chloroform. Sparingly soluble in n-hexane, kerosene., In water at 30 °C, 46 mg/l. In n-hexane 27, methanol 1000, xylene 1000 (all in g/kg) at 20 °C., Miscible in alcohols, benzene, chloroform, ketones, toluene, xylene., In water 46 mg/l at 30 °C; in methanol, acetone, chloroform >50% at 20 °C. | |
| Record name | CYANOPHOS | |
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Density |
1.255 to 1.265 at 77 °F H2O = 1 (EPA, 1998), 1.255-1.265 at 25 °C | |
| Record name | CYANOPHOS | |
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| URL | https://cameochemicals.noaa.gov/chemical/4934 | |
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| Record name | CYANOPHOS | |
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Vapor Pressure |
0.0008 mmHg at 68 °F (EPA, 1998), 0.000788 [mmHg], Vapor pressure: 105 mPa at 20 °C /Technical grade/, 105 mPa at 20 °C | |
| Record name | CYANOPHOS | |
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| Record name | Cyanophos | |
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| Record name | CYANOPHOS | |
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Color/Form |
Yellow to reddish-yellow transparent liquid, Clear amber liquid | |
CAS No. |
2636-26-2 | |
| Record name | CYANOPHOS | |
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| URL | https://cameochemicals.noaa.gov/chemical/4934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyanophos | |
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| Record name | Cyanophos [BSI:ISO] | |
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| Record name | Cyanophos | |
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| Record name | Cyanophos | |
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| Record name | CYANOPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | CYANOPHOS | |
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Melting Point |
57 to 59 °F (EPA, 1998), 14-15 °C | |
| Record name | CYANOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYANOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Chemical Transformations of Cyanophos
State-of-the-Art Synthetic Routes for Cyanophos
The synthesis of this compound, O-(4-cyanophenyl) O,O-dimethyl phosphorothioate (B77711), involves the formation of a phosphorothioate ester bond. Various methods have been developed for its preparation.
Reaction of 4-cyanophenol with dimethyl phosphorochloridothioate
A common synthetic route for this compound involves the reaction between 4-cyanophenol and dimethyl phosphorochloridothioate. This process typically leads to the formation of the phosphorothioate. smolecule.com Purification steps, such as distillation or chromatography, are often employed to isolate the this compound product from reaction by-products and maximize yield and purity. smolecule.com
Microwave-Assisted Synthesis of this compound and its Derivatives
Microwave-assisted synthesis (MAS) has emerged as a technique to accelerate chemical reactions, potentially offering advantages in terms of reaction time and efficiency compared to conventional heating methods. mdpi.comnih.govscielo.org.mx While general microwave-assisted organic synthesis has shown broad applications in various chemical transformations scielo.org.mx, specific detailed procedures for the microwave-assisted synthesis of this compound itself are not extensively documented in the immediately available literature. However, microwave routes have been explored for the synthesis of other compounds, including nanoparticles used in the degradation of this compound researchgate.net, suggesting the potential applicability of MAS to organophosphorus chemistry. MAS is known to significantly shorten reaction times, from days to minutes or hours, and can lead to higher yields and improved selectivity in various organic reactions. scielo.org.mx
Oxidative Cross-Coupling Reactions in this compound Synthesis
Oxidative cross-coupling reactions are valuable tools in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgmdpi.comnih.govnih.gov While oxidative cross-coupling has been applied to the synthesis of various organophosphorus compounds, including other pesticides like paraoxon (B1678428) and methyl parathion (B1678463) researchgate.net, specific detailed methodologies focusing solely on the synthesis of this compound through oxidative cross-coupling reactions were not prominently found in the provided search results. However, the application of this methodology to similar organophosphorus structures suggests its potential relevance in developing alternative routes to this compound. researchgate.net
Stereoselective Synthesis Approaches for this compound Analogs
Stereoselective synthesis aims to produce a specific stereoisomer of a compound. researcher.lifesmolecule.comdiva-portal.orgresearchgate.netchemistrydocs.com While the core structure of this compound itself does not possess a chiral center at the phosphorus atom, modifications or the synthesis of analogs could introduce stereochemical complexity. Research in stereoselective synthesis focuses on controlling the formation of stereocenters during a reaction to obtain a desired enantiomer or diastereomer. researcher.lifesmolecule.comdiva-portal.orgchemistrydocs.com Although no specific stereoselective synthesis approaches for this compound itself were detailed, this area of research is relevant for the potential development of stereoisomerically pure this compound analogs, which could have different biological activities or environmental fates. Studies on the stereoselective synthesis of various organic molecules and analogs of biologically active compounds demonstrate the methodologies that could potentially be applied to this compound derivatives. researcher.lifediva-portal.orgresearchgate.net
Novel Derivatization Strategies and Functional Group Transformations
Derivatization of this compound can lead to compounds with altered properties and biological activities. A key transformation involves the oxidation of the thiophosphate (P=S) group to a phosphate (B84403) (P=O) group, forming the corresponding oxon analog.
Synthesis of this compound-Oxon and its Biological Implications
This compound-oxon is the oxygen analog of this compound, where the sulfur atom double-bonded to phosphorus is replaced by an oxygen atom. This transformation, known as oxidative desulfuration, is a common metabolic pathway for phosphorothioate pesticides in biological systems and the environment. nih.govresearchgate.netrsc.orgneptjournal.com
The synthesis of this compound-oxon can be achieved through oxidative methods. While specific synthetic procedures for this compound-oxon were not extensively detailed, the conversion of phosphorothioates to their oxon derivatives is a well-established chemical transformation. neptjournal.comsphinxsai.com For example, studies on the hydrolysis of organophosphorus compounds mention the synthesis of oxon derivatives according to standard procedures. sphinxsai.com
Biological Implications of this compound-Oxon:
This compound-oxon is generally considered to be a more potent acetylcholinesterase inhibitor than this compound itself. neptjournal.comsphinxsai.comtandfonline.com This is because the P=O group in the oxon analog is more electrophilic than the P=S group in the parent compound, making it a more effective phosphorylating agent of the active site serine residue on the acetylcholinesterase enzyme. rsc.orgsphinxsai.com This inhibition disrupts the normal breakdown of acetylcholine (B1216132), a neurotransmitter, leading to an accumulation of acetylcholine at synapses and subsequent overstimulation of the nervous system. herts.ac.uksmolecule.com
Data Table: Properties of this compound and this compound-Oxon
| Property | This compound nih.govherts.ac.uksmolecule.comwikipedia.orgwppdb.comuni.lu | This compound-Oxon uni.lunih.gov |
| Molecular Formula | C₉H₁₀NO₃PS | C₉H₁₀NO₄P |
| Molecular Weight | 243.22 g/mol | 227.15 g/mol nih.gov, 227.03474 Da uni.lu |
| Appearance | Yellow to reddish-yellow transparent liquid wikipedia.org | Not explicitly stated in search results. |
| CAS Number | 2636-26-2 herts.ac.uksmolecule.comwikipedia.orgwppdb.com | 61090-94-6 nih.gov |
| PubChem CID | 17522 nih.govherts.ac.ukwikipedia.orgwppdb.comuni.lu | 43545 uni.lunih.gov |
| SMILES | COP(=S)(OC)OC1=CC=C(C=C1)C#N herts.ac.uksmolecule.comwppdb.comuni.lu | COP(=O)(OC)OC1=CC=C(C=C1)C#N uni.lunih.gov |
| InChI Key | SCKHCCSZFPSHGR-UHFFFAOYSA-N herts.ac.uksmolecule.comwppdb.comuni.lu | UYPOZCXBRKUQSO-UHFFFAOYSA-N uni.lunih.gov |
Mechanistic Studies of this compound Reactions
Mechanistic studies of this compound reactions provide crucial information about its behavior and transformation pathways. Research has explored its degradation in various environments, offering insights into the chemical processes involved.
This compound is known to degrade in the atmosphere through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 6.5 hours in air. nih.gov Photodecomposition studies in water and on soil TLC plates have identified products such as cyanophoson, desmethylcyanophoson, and 4-cyanophenol, indicating transformations induced by sunlight. nih.gov
In aqueous solutions, the photochemical transformation of this compound under UV light (254-313 nm) and solar light has been investigated to understand its mechanistic pathways. nih.govresearchgate.net The degradation quantum yield was found to be independent of the excitation wavelength but varied with oxygen concentration, increasing in oxygen-free solutions. nih.govresearchgate.net Photosensitized experiments suggest the involvement of both singlet and triplet excited states in the photochemical behavior of this compound. nih.govresearchgate.net Laser flash photolysis experiments confirmed the involvement of the triplet excited state, which is efficiently quenched by molecular oxygen and acrylamide (B121943). nih.govresearchgate.net Analytical studies using LC/MS have indicated that processes such as hydrolysis, homolytic bond dissociations, and Photo-Fries reactions occur during photodegradation in aqueous solutions. nih.govresearchgate.net
Metal-catalyzed hydrolysis of organophosphorus compounds, including this compound, has also been studied, particularly under mild acidic conditions. sphinxsai.com For instance, Zr(IV) catalyzed hydrolysis of cyanofenphos (B1669378) and this compound showed that cyanofenphos hydrolyzed approximately 2 times faster than this compound. sphinxsai.com This suggests that even in acidic conditions, alkaline hydrolysis can occur, potentially mediated by metal-bound hydroxide (B78521) ions from metal-hydroxo complexes. sphinxsai.com
Quantum Chemical Calculations in Reaction Mechanism Elucidation
Quantum chemical calculations are powerful tools for exploring reaction mechanisms, including transition state energies and reaction pathways. rsc.orgnrel.gov While no specific quantum chemical studies on the reaction mechanism elucidation of this compound itself were found in the provided results, the application of these methods to similar organophosphorus compounds and reaction types is well-established.
Quantum chemical calculations, often employing density functional theory (DFT) with various functionals and basis sets, are used to determine optimized 3D geometries, enthalpies, Gibbs free energies, vibrational frequencies, and atomic charges. nrel.govresearchgate.netmdpi.com These calculations can help in understanding the stability of reactive intermediates, such as radical species, and in predicting reaction energies. nrel.govresearchgate.net For example, DFT calculations have been used to study the adhesion and dissociation mechanisms between epoxy resins and Si-containing molecules, demonstrating their utility in understanding complex chemical interactions. mdpi.com
The ability of quantum chemical calculations to estimate chemical reaction pathways and transition state energies makes them valuable for analyzing the mechanisms of developed reactions and predicting unknown reactions in the discovery of new synthetic methodologies. rsc.org
Reaction Kinetics and Pathway Analysis of this compound Synthesis
Analysis of reaction kinetics and pathways is crucial for understanding the rate and sequence of steps in chemical transformations, including synthesis and degradation.
Studies on the degradation of this compound have provided kinetic information. For example, the reaction kinetic information for the adsorption-degradation of this compound on CaWO4 nanoparticles was studied using a first-order model. researchgate.net The rate constant (k) and half-life (t1/2) were determined to be 0.0127 min⁻¹ and 54.5669 min, respectively, under optimized conditions (contact time 180 min, catalyst dose 0.4 g/L, initial concentration 5 mg/L). researchgate.net The main degradation product identified in this process was dimethyl phosphorothioic acid (DMPA). researchgate.net
Photodegradation studies in aqueous solutions have also provided kinetic data, such as the degradation quantum yield under UV irradiation. nih.govresearchgate.net The quenching of the triplet excited state of this compound by molecular oxygen and acrylamide has been characterized by specific rate constants determined through laser flash photolysis experiments. nih.govresearchgate.net
While detailed kinetic and pathway analysis specifically for the synthesis of this compound was not extensively covered in the provided results, the general synthesis involves the reaction of 4-cyanophenol with dimethyl phosphorochloridothioate in the presence of a base. This reaction typically occurs under mild conditions. Industrial production methods involve similar routes but on a larger scale with controlled conditions and purification steps like distillation or chromatography. smolecule.com
The transformation of benzaldehydes to benzonitriles via cyanophosphates (CPs) represents a different type of CP-involved reaction, distinct from one-carbon nitrile homologation. thieme-connect.com In this transformation, the CN-carbon of the benzonitrile (B105546) originates from the formyl-carbon of the benzaldehyde. thieme-connect.com This highlights the diverse reaction pathways that compounds structurally related to this compound can undergo.
Data Tables
| Parameter | Value | Conditions | Source |
| Atmospheric Half-life (Hydroxyl Radicals) | ~6.5 hours | 25 °C, 5x10⁵ hydroxyl radicals/cm³ | nih.gov |
| Photodegradation Quantum Yield (Aqueous) | 1.8 x 10⁻² | UV irradiation (254-313 nm), aerated solution | nih.govresearchgate.net |
| Rate Constant (Quenching by O₂) | 1.97 x 10⁹ mol⁻¹ L s⁻¹ | Laser flash photolysis, aqueous solution | nih.govresearchgate.net |
| Rate Constant (Quenching by Acrylamide) | 2.71 x 10⁹ mol⁻¹ L s⁻¹ | Laser flash photolysis, aqueous solution | nih.govresearchgate.net |
| Degradation Rate Constant (CaWO₄ catalyst) | 0.0127 min⁻¹ | 0.4 g/L CaWO₄, 5 mg/L this compound, 180 min contact time | researchgate.net |
| Degradation Half-life (CaWO₄ catalyst) | 54.5669 min | 0.4 g/L CaWO₄, 5 mg/L this compound, 180 min contact time | researchgate.net |
| Hydrolysis Rate Constant (Zr(IV) catalyzed) | 4.5 x 10⁻⁵ sec⁻¹ | Mild acidic conditions, compared to cyanofenphos (10.4 x 10⁻⁵ sec⁻¹) sphinxsai.com | sphinxsai.com |
Environmental Fate and Degradation of Cyanophos
Hydrolysis Pathways and Kinetics
Hydrolysis is a key degradation pathway for organophosphorus pesticides like Cyanophos in aquatic and soil environments. It involves the cleavage of ester bonds through reaction with water.
Alkaline Hydrolysis Mechanisms and Influencing Factors
This compound undergoes rapid decomposition under alkaline conditions. nih.govchemdad.com Alkaline hydrolysis of organophosphate triesters is typically facilitated by the nucleophilic attack of hydroxide (B78521) ions (OH⁻) on the phosphorus atom. mdpi.com This attack is often followed by an SN2 mechanism, leading to the displacement of the leaving group. mdpi.com
Quantum chemical calculations using the AM1 MO method have indicated that hydration can reduce the activation energy for intramolecular cyclization in hydrolysis reactions. Studies on the alkaline hydrolysis of various organophosphorus pesticides suggest that the conformation of the incoming nucleophile can influence the reaction mechanism, potentially following either a multistep pathway involving a pentavalent intermediate or a one-step mechanism through a single transition state. nih.gov While a direct-displacement mechanism was historically widely accepted for phosphotriester P-O bonds, alternative pathways have been confirmed for the alkaline hydrolysis of both P-O and P-S bonds. nih.gov
Factors influencing alkaline hydrolysis include pH, temperature, and the presence of catalysts. Elevated pH significantly accelerates the hydrolysis rate due to the increased concentration of hydroxide ions. nih.govchemdad.com
Enzymatic Hydrolysis by Microbial Systems
Microbial systems play a role in the enzymatic hydrolysis of this compound in the environment. Certain microorganisms possess enzymes capable of degrading organophosphate compounds through enzymatic pathways, suggesting potential applications in bioremediation. smolecule.comresearchgate.net
Studies on the enzymatic hydrolysis of various organophosphate pesticides by mixed bacterial cultures have shown that enzymatic hydrolysis can be significantly faster than chemical hydrolysis under certain conditions. asm.org The optimal pH for the enzymatic hydrolysis of this compound by a mixed bacterial culture was found to be around 9.5, with significantly reduced activity at neutral pH (pH 7.0). asm.org Optimal temperatures for enzymatic hydrolysis by such cultures can be around 35°C. asm.org Organic solvents, even at low concentrations, can influence enzymatic activity, sometimes stimulating hydrolysis at low levels but inhibiting it at higher concentrations. asm.org
In water-sediment systems, the aerobic metabolism of this compound involves the cleavage of P-O-methyl and P-O-aryl bonds, oxidation of the P=S group to the more toxic oxon (P=O), and hydrolysis of the this compound moiety. researchgate.net
Water-Catalyzed Hydrolysis Energetics
While this compound is not easily hydrolyzed and exhibits limited hydrolysis under typical conditions, studies suggest that water-catalyzed hydrolysis is energetically preferred over direct hydrolysis. researchgate.netresearchgate.net However, this compound is reported to have a low hydrolysis rate and does not react rapidly with water. smolecule.com This persistence in aquatic environments due to a low hydrolysis rate can lead to bioaccumulation.
Quantum chemical calculations can be used to investigate hydrolysis mechanisms by calculating enthalpy changes along reaction coordinates and identifying transition states. jst.go.jp The solvent effect of water can influence the energetics and kinetics of hydrolysis, potentially acting as a catalyst for proton transfer. smu.edu
Photodegradation Processes
Photodegradation, initiated by exposure to UV and solar irradiation, is another important pathway for the degradation of this compound in various environmental compartments, including water, soil, and plant surfaces. nih.govresearchgate.netnih.govresearchgate.net
UV and Solar Irradiation Effects on this compound Degradation
This compound rapidly decomposes upon exposure to light. nih.govchemdad.com Photodegradation in aqueous solutions is a significant pathway for many agrochemicals. researchgate.netnih.gov Studies investigating the photochemical transformation of this compound in aqueous solutions using UV light (254-313 nm) and solar light have provided insights into the mechanistic pathways. researchgate.netnih.gov
The degradation quantum yield of this compound upon UV irradiation in aerated solutions was found to be 1.8 x 10⁻². researchgate.netnih.gov This quantum yield is independent of the excitation wavelength but is influenced by oxygen concentration, increasing in oxygen-free solutions compared to oxygen-saturated solutions. researchgate.netnih.gov Photosensitized experiments indicate the involvement of both singlet and triplet excited states in the photochemical behavior of this compound. researchgate.netnih.gov Laser flash photolysis experiments have confirmed the involvement of the triplet excited state, which is efficiently quenched by molecular oxygen. researchgate.netnih.gov
Photodegradation can follow pseudo-first-order kinetics in different environments. researchgate.net The efficiency of photodegradation can be influenced by factors such as the surrounding medium and the intensity and spectrum of light. researchgate.net While UV-B radiation's direct effects on litter decomposition may not be globally significant, UV radiation and visible light below 450 nm can increase mass loss. cumbria.ac.uk
Identification of Primary Photoproducts (e.g., this compound Oxon, Desmethylthis compound Oxon, 4-Cyanophenol)
The photodegradation of this compound leads to the formation of several primary photoproducts. In water exposed to sunlight, this compound oxon, desmethylthis compound oxon, and 4-cyanophenol have been identified as degradation products. nih.gov
When this compound is exposed to sunlight as thin films on soil or silica (B1680970) gel plates, conditions more relevant to environmental photolysis, this compound oxon, desmethylthis compound oxon, and 4-cyanophenol were detected. chemdad.com
Studies using UV light irradiation of this compound in a photosensitizing solvent like acetone (B3395972) have identified a broader range of photoproducts, including this compound oxon, desmethylthis compound oxon, 4-cyanophenol, 4-cyanobenzoic acid, 2-hydroxy-5-cyanobenzoic acid, CO₂, and HCN. chemdad.com
Analytical techniques such as LC/MS and HPLC/MS/MS are commonly used to identify the structures of photoproducts. researchgate.netnih.govnih.gov Photochemical processes involved in the formation of these products can include hydrolysis, homolytic bond dissociations, and Photo-Fries rearrangement. researchgate.netnih.gov Photooxidation reactions leading to the oxon derivative and scission of the P-O bond generating 4-cyanophenol as a major product are reported as main processes. researchgate.net
Interactive Data Tables:
| Hydrolysis Type | Influencing Factors | Key Findings |
| Alkaline Hydrolysis | pH, Temperature, Hydration, Nucleophile Conformation | Rapid decomposition under alkaline conditions; Nucleophilic attack on phosphorus; Hydration reduces activation energy. nih.govchemdad.commdpi.comnih.gov |
| Enzymatic Hydrolysis | Microbial Systems, pH, Temperature, Organic Solvents | Can be faster than chemical hydrolysis; Optimal pH ~9.5; Influenced by temperature and solvents. smolecule.comresearchgate.netasm.org |
| Water-Catalyzed Hydrolysis | Presence of water molecules | Energetically preferred over direct hydrolysis but overall rate is low; Water can act as a proton transfer catalyst. researchgate.netresearchgate.netsmu.edu |
| Photodegradation Conditions | Light Source | Identified Photoproducts |
| Aqueous Solution (Sunlight) | Sunlight | This compound oxon, Desmethylthis compound oxon, 4-Cyanophenol. nih.gov |
| Thin Films on Soil/Silica Gel (Sunlight) | Sunlight | This compound oxon, Desmethylthis compound oxon, 4-Cyanophenol. chemdad.com |
| Acetone Solution (UV Light) | Unfiltered UV Light | This compound oxon, Desmethylthis compound oxon, 4-Cyanophenol, 4-cyanobenzoic acid, 2-hydroxy-5-cyanobenzoic acid, CO₂, HCN. chemdad.com |
Quantum Yield Determination and Wavelength Dependence
Photodegradation is a significant pathway for the transformation of many agrochemicals in aqueous solutions. researchgate.netnih.gov Studies investigating the photochemical transformation of this compound in aqueous solutions using UV light within the 254-313 nm range, as well as solar light, have provided insights into its degradation mechanisms. researchgate.netnih.gov
The degradation quantum yield of this compound upon UV irradiation in an aerated solution has been determined to be 1.8 x 10⁻². researchgate.netnih.gov This quantum yield has been reported to be independent of the excitation wavelength within the studied range but shows variation with oxygen concentration. researchgate.netnih.gov Specifically, the quantum yield increased by a factor of 2 in an oxygen-free solution compared to an oxygen-saturated solution. researchgate.netnih.gov
While the quantum yield for this compound itself appears independent of wavelength in the 254-313 nm range, studies on other organophosphorus pesticides and their phenolic products have shown both wavelength-dependent and independent quantum yields, highlighting the variability among different compounds. researchgate.net For instance, the quantum yield for the disappearance of certain carbamates was independent of excitation wavelength, whereas the quantum yield for their arylamine photodegradation products showed wavelength dependence. researchgate.net Research on azinphos methyl also indicated that its degradation depended on the excitation wavelength, with the quantum yield decreasing as the excitation energy decreased. researchgate.net
Involvement of Excited States (Singlet and Triplet) in Photoreactions
The photochemical behavior of this compound involves the participation of excited states. Photosensitized experiments using energy acceptor and donor substrates, such as acrylamide (B121943) and hydroquinone, have indicated that both singlet and triplet excited states are involved in the photochemical reactions of this compound. researchgate.netnih.gov
Laser flash photolysis experiments have specifically demonstrated the involvement of the triplet excited state. researchgate.netnih.gov The triplet excited state of this compound was found to be efficiently quenched by molecular oxygen and acrylamide. researchgate.netnih.gov Rate constants for this quenching have been determined: 1.97 x 10⁹ mol⁻¹ L s⁻¹ for molecular oxygen and 2.71 x 10⁹ mol⁻¹ L s⁻¹ for acrylamide. researchgate.netnih.gov
The involvement of triplet excited states in the P=S oxidation of this compound has also been shown through laser flash photolysis and quenching studies. researchgate.net Accessing triplet excited states in organic chromophores can occur through various pathways, including intersystem crossing (ISC) from the excited singlet state, which is a spin-forbidden transition. rsc.orgrsc.org The efficiency of ISC, and thus the quantum yield of the triplet state, is influenced by factors such as spin-orbit coupling, which can be tuned by substituent groups or out-of-plane vibrational modes. rsc.org
Photolysis in Aqueous Solutions and on Environmental Matrices
Photolysis is a crucial abiotic transformation process for pesticides in the aquatic environment, where the energy from sunlight can induce reactions like bond scission, cyclization, and rearrangement. researchgate.net this compound undergoes photodecomposition when exposed to sunlight in water and on soil TLC plates. nih.gov Identified photodecomposition products include cyanophoson, desmethylcyanophoson, and 4-cyanophenol. nih.gov
Studies on the photochemical transformation of this compound in aqueous solutions using UV light (254-313 nm) and solar light have revealed that various processes contribute to its disappearance, including hydrolysis, homolytic bond dissociations, and Photo-Fries processes. researchgate.netnih.gov The degradation quantum yield in aerated aqueous solution was 1.8 x 10⁻². researchgate.netnih.gov
The presence of different water matrices can influence the photochemical degradation of contaminants. While specific detailed data on the effect of various environmental matrices on this compound photolysis beyond soil TLC plates were not extensively found in the provided snippets, research on other compounds like Orange G has shown that the efficiency of photodegradation in different water matrices (ultrapure water, tap water, mineral water, seawater) varies significantly due to the presence of ions and other substances.
Biodegradation in Environmental Compartments
Biodegradation, the transformation of chemical compounds by microorganisms, is a significant process in the environmental fate of pesticides in soil and water. researchgate.netmdpi.commdpi.com
Microbial Degradation Pathways in Soil and Water
Microorganisms, including bacteria and fungi, play a key role in the biodegradation of pesticides. mdpi.comnih.gov They can transform pesticides into less complex compounds, carbon dioxide, water, oxides, or mineral salts, potentially utilizing them as sources of carbon, minerals, and energy. mdpi.comnih.gov
In soil, measurable radioactivity in C14-cyanophos treated soils decreased significantly after two weeks, indicating degradation. nih.gov Degradation products identified in soil include 4-cyanophenol, desmethylthis compound, and desmethylcyanophoson. nih.gov
While specific detailed microbial degradation pathways for this compound in soil and water were not fully elaborated in the provided snippets, research on the biodegradation of other organophosphate and pyrethroid pesticides by various bacterial and fungal strains highlights the diverse metabolic capabilities of microorganisms. scielo.brbohrium.commdpi.comoup.com These studies often involve the identification of intermediate products and the enzymes responsible for the transformations, such as hydrolases, esterases, and cytochrome P450 enzymes. researchgate.netmdpi.commdpi.com
Phytoremediation Strategies for this compound Contamination
Phytoremediation, the use of plants and associated microorganisms to remove, degrade, or immobilize contaminants, is an ecological restoration technology that can be applied to pesticide-contaminated sites. researchgate.netaloki.hu This technique involves plants absorbing pollutants through their roots and metabolizing them into simpler forms. researchgate.net
Plantago major L. has been tested for its ability to phytoremediate this compound insecticide in water and soil. researchgate.netnih.govnih.gov In water, Plantago major L. significantly reduced this compound concentrations. researchgate.netnih.gov The plant exhibited biosorption capacity for this compound in its roots, fruit, and leaves. researchgate.netnih.gov
Studies have shown that viable Plantago major L. in water led to a substantial reduction in this compound over several days compared to water without the plant. researchgate.netnih.gov this compound accumulated in the roots and leaves of the plant, with concentrations decreasing after reaching peak levels. researchgate.netnih.gov
Phytoremediation efficiency for this compound in contaminated soil can be enhanced by using solubility-enhancing agents. nih.gov Liquid silicon dioxide (SiO₂) has been shown to improve the removal of this compound from soil by Plantago major L. more effectively than other agents tested, increasing the plant's capacity to remove the compound. nih.gov
Table: Biosorption Capacity of Plantago major L. for this compound in Water researchgate.netnih.gov
| Plant Part | Biosorption Capacity (µg/g) |
| Dry Roots | 76.91 |
| Fruit (seeds with shells) | 26.18 |
| Leaves | 21.09 |
Table: this compound Reduction in Water by Plantago major L. researchgate.netnih.gov
| Exposure Time | Reduction with Plant (%) | Reduction without Plant (%) |
| 2 hours | 11.0 | 0.8 |
| 9 days | 94.7 | 36.9 |
Metabolite Identification in Environmental Biotransformation
The biodegradation of this compound in the environment results in the formation of various metabolites. In soil, 4-cyanophenol, desmethylthis compound, and desmethylcyanophoson have been identified as degradation products. nih.gov These metabolites are formed through microbial and photolytic pathways in soil and water.
In phytoremediation studies using Plantago major L. in water, three major degradation products of this compound were detected in root and leaf samples. researchgate.netnih.gov While the specific identities of all three metabolites were not explicitly listed in the provided snippets, 4-cyanophenol has been identified as a photolysis product in water and on soil. nih.gov The retention time of 4-cyanophenol in HPLC analysis of this compound degradation products in water by Plantago major L. roots was reported as 1.33 min, while this compound had a retention time of 3.38 min. researchgate.net
Research on the biodegradation of other pesticides also emphasizes the importance of identifying metabolites to understand the degradation pathways and assess the potential toxicity or persistence of the transformation products. scielo.brbohrium.commdpi.com
Table: Identified this compound Degradation Products
| Environmental Compartment | Metabolites Identified | Formation Pathway(s) |
| Soil | 4-cyanophenol, desmethylthis compound, desmethylcyanophoson | Microbial, Photolytic |
| Water (Photolysis) | Cyanophoson, desmethylcyanophoson, 4-cyanophenol | Photolytic |
| Water (Phytoremediation by Plantago major L.) | Three major products detected (including 4-cyanophenol) | Biotransformation (Plant/Microbial) |
Sorption, Mobility, and Persistence in Environmental Systems
The behavior of this compound in the environment is influenced by its interactions with different matrices, including soil, water, and air. These interactions dictate its potential for movement, breakdown, and long-term presence in various environmental compartments.
Adsorption Capacities in Soil and Plant Tissues
This compound is expected to have low mobility in soil based on its estimated Koc value of approximately 710. nih.govnih.gov The Koc (organic carbon-water (B12546825) partition coefficient) is derived from its experimental log Kow (octanol-water partition coefficient) of 2.71. nih.govnih.gov This indicates a tendency for this compound to adsorb to organic matter in soil.
Studies on the phytoremediation of this compound in water using Plantago major L. have provided insights into its uptake and accumulation in plant tissues. echemi.comresearchgate.netnih.govresearchgate.net Experimental data show that Plantago major L. can absorb this compound, with varying capacities depending on the plant part. researchgate.netnih.gov The biosorption capacity (KF) of this compound for dry roots of Plantago major L. was found to be significantly higher than that for dry fruits and leaves. researchgate.netnih.gov Specifically, the amount of absorbed this compound was ranked as dry roots (76.91 μg/g), dry fruits (26.18 μg/g), and dry leaves (21.09 μg/g). researchgate.netnih.gov The uptake and translocation of organic compounds in plants are influenced by factors such as lipophilicity, solubility, polarity, molecular weight, plant species, and environmental conditions. nih.gov
| Plant Tissue (Dry) | Biosorption Capacity (KF, μg/g) |
| Roots | 76.91 |
| Fruits | 26.18 |
| Leaves | 21.09 |
Environmental Half-Life and Factors Affecting Persistence
The persistence of this compound in the environment varies depending on the medium and prevailing conditions. In soil, degradation is expected to occur, with studies indicating significant degradation within two weeks. nih.gov Measurable radioactivity in C14-cyanophos treated soils decreased to 6% after two weeks. nih.gov Degradation products identified in soil include 4-cyanophenol, desmethylthis compound, and desmethylcyanophoson. nih.gov Photodecomposition on soil plates exposed to sunlight also yielded cyanophoson, desmethylcyanophoson, and 4-cyanophenol. nih.gov
In aquatic systems, this compound is not easily hydrolyzed and exhibits high persistence, leading to potential accumulation in rivers and lakes. researchgate.netnih.govresearchgate.net The half-life of this compound in Nile water was reported to be 7 days. nih.gov Under illumination, the half-life was estimated to be 120 minutes in acetone solution. nih.gov Estimated half-lives for a model river and model lake are 11 and 82 days, respectively. nih.gov Factors influencing degradation kinetics in aquatic systems include pH, temperature, and microbial activity. Photodecomposition products of this compound in water exposed to sunlight include cyanophoson, desmethylcyanophoson, and 4-cyanophenol. nih.gov
This compound is moderately stable under normal storage conditions but can decompose in the presence of strong acids, bases, or oxidizing agents. smolecule.com It also rapidly decomposes under alkaline conditions and upon exposure to light. nih.govnih.gov
Atmospheric Fate and Reaction with Hydroxyl Radicals
In the ambient atmosphere, vapor-phase this compound is primarily degraded by reaction with photochemically-produced hydroxyl radicals. nih.govnih.govsmolecule.com The hydroxyl radical (•HO) is a highly reactive species often referred to as the "detergent" of the troposphere due to its role in oxidizing many pollutants. niwa.co.nzwikipedia.org The half-life for the reaction of vapor-phase this compound with hydroxyl radicals in air is estimated to be approximately 6.5 hours. nih.govnih.gov This relatively short half-life suggests that this compound is readily degraded in the atmosphere through this reaction.
| Environmental Compartment | Estimated Half-Life | Factors Affecting Persistence |
| Soil | ~2 weeks (degradation) nih.gov | Microbial activity, Photodecomposition |
| Water (Nile) | 7 days nih.gov | pH, Temperature, Microbial activity, Hydrolysis |
| Water (Model River) | 11 days nih.gov | - |
| Water (Model Lake) | 82 days nih.gov | - |
| Atmosphere | ~6.5 hours nih.govnih.gov | Reaction with hydroxyl radicals |
Advanced Toxicological and Ecotoxicological Research on Cyanophos
Molecular Mechanisms of Action
Acetylcholinesterase Inhibition: Binding and Inactivation Dynamics
The primary mechanism of toxicity for organophosphate pesticides like Cyanophos is the inhibition of acetylcholinesterase (AChE) smolecule.comdovepress.comnih.gov. AChE is a crucial enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, thereby terminating neurotransmission at cholinergic synapses dovepress.comwikipedia.orgresearchgate.net. Organophosphates inhibit AChE by phosphorylating the hydroxyl group of a serine residue in the enzyme's active site dovepress.comwikipedia.org. This phosphorylation prevents the binding of acetylcholine to the esteratic site of the cholinesterase, leading to an accumulation of ACh in the synaptic cleft smolecule.comwikipedia.org. The resulting overstimulation of cholinergic receptors disrupts normal neurotransmission dovepress.comresearchgate.net.
Studies in rats exposed to this compound demonstrated inhibition of AChE activity in serum cabidigitallibrary.orgresearchgate.net. Oral exposure resulted in greater AChE inhibition compared to dermal exposure after three days, and activity did not recover after fifteen days of treatment cabidigitallibrary.orgresearchgate.net. This suggests a persistent inhibition of the enzyme cabidigitallibrary.orgresearchgate.net. The slow recovery of AChE activity in serum indicates that this compound, or its active metabolite, may be stored in body deposits and gradually released, continuing to inhibit the enzyme researchgate.net. Organophosphates containing a P=S group, like this compound (O,O-Dimethyl O-4-cyanophenyl phosphorothioate), must typically be metabolically activated to their oxon form (P=O) to become potent AChE inhibitors nih.govdovepress.com.
Neuropathy Target Esterase (NTE) Inhibition Studies
In addition to AChE, some organophosphates can also inhibit Neuropathy Target Esterase (NTE), formerly known as neurotoxic esterase researchgate.netinchem.orgfrontiersin.org. Inhibition and subsequent "aging" of NTE are considered essential steps in initiating organophosphate-induced delayed polyneuropathy (OPIDP), a neurological disorder characterized by degeneration of distal axons inchem.orgfrontiersin.orgrsc.org. The "aging" process involves the cleavage of a side chain from the phosphorylated NTE, leaving an ionized acidic residue bound to the protein inchem.orgrsc.org. While the mechanism is analogous to AChE aging, NTE inhibition alone does not cause neuropathy; both inhibition and aging are required inchem.org. Research indicates that this compound may affect nervous tissue esterases distinct from AChE, which are the target for delayed neuropathy researchgate.net.
Interactions with Other Enzymes and Biochemical Pathways
Beyond AChE and NTE, this compound can interact with other enzymes and influence various biochemical pathways. Studies have shown that organophosphates can interfere with enzymes involved in detoxification processes, such as carboxylesterases researchgate.netfrontiersin.org. Some pesticides have been reported to affect enzymes in amino acid biosynthesis pathways ajbasweb.com.
In insects, organophosphates can interact with cytochrome P450 enzymes, which are involved in insecticide resistance by mediating oxidation mdpi.com. However, some P450 enzymes can also oxidize organophosphates into more toxic forms mdpi.com. Pesticides, including organophosphates, can also inhibit the activities of metabolic enzymes involved in aerobic and anaerobic metabolism ajbasweb.com.
Research on this compound in radish plants indicated effects on various enzymes, suggesting broader biochemical interactions ajbasweb.com. These included effects on transaminases (GOT and GPT), alkaline and acid phosphatases, and nitrate (B79036) reductase ajbasweb.com.
Biochemical and Physiological Effects in Biological Systems
Alterations in Enzyme Activities (e.g., GOT, GPT, Phosphatases, Nitrate Reductase)
Exposure to this compound has been shown to alter the activity of several key enzymes in biological systems.
In rats, oral and dermal exposure to this compound led to increased activity of Glutamic Oxaloacetic Transaminase (GOT) and Glutamic Pyruvic Transaminase (GPT) in blood serum cabidigitallibrary.orgresearchgate.netresearchgate.net. These increases may indicate liver injury cabidigitallibrary.orgresearchgate.net. Alkaline phosphatase activity was also found to be increased in the serum of rats treated with this compound cabidigitallibrary.orgresearchgate.netekb.eg.
Studies on radish plants exposed to this compound revealed varied effects on enzyme activities depending on concentration, frequency, and time of spraying ajbasweb.com. GOT and GPT activities initially decreased after one spray but showed different responses after multiple sprays ajbasweb.com. Alkaline phosphatase activity was insignificantly affected after one spray but enhanced after subsequent sprayings, although high concentrations eventually reduced activity after the third spray ajbasweb.com. Acid phosphatase activity was enhanced by moderate concentrations after each spray ajbasweb.com. Nitrate reductase activity showed an insignificant effect initially, but increased gradually with tested concentrations after the third spray at a later time point ajbasweb.com.
Data Table: Effects of this compound on Enzyme Activities
| Enzyme | Organism | Effect | Source |
| Acetylcholinesterase | Rat | Inhibition (more pronounced with oral exposure, slow recovery) | cabidigitallibrary.orgresearchgate.net |
| GOT (AST) | Rat | Increased activity in serum | cabidigitallibrary.orgresearchgate.netresearchgate.net |
| GPT (ALT) | Rat | Increased activity in serum | cabidigitallibrary.orgresearchgate.netresearchgate.net |
| Alkaline Phosphatase | Rat | Increased activity in serum | cabidigitallibrary.orgresearchgate.netekb.eg |
| GOT | Radish Plant | Decreased initially, varied response with multiple sprays | ajbasweb.com |
| GPT | Radish Plant | Decreased initially, varied response with multiple sprays | ajbasweb.com |
| Alkaline Phosphatase | Radish Plant | Insignificant effect initially, enhanced after subsequent sprays, reduced at high concentrations after multiple sprays | ajbasweb.com |
| Acid Phosphatase | Radish Plant | Enhanced by moderate concentrations | ajbasweb.com |
| Nitrate Reductase | Radish Plant | Insignificant effect initially, increased gradually with concentration after multiple sprays | ajbasweb.com |
Effects on Protein Profiles and Biomarker Identification
This compound exposure can lead to changes in protein profiles in biological systems, which can potentially serve as biomarkers of exposure or effect.
In rats exposed to this compound, changes in blood serum protein profiles were observed cabidigitallibrary.orgresearchgate.netresearchgate.net. A new protein band with a molecular weight of 74 KDa was characterized after both oral and dermal treatments cabidigitallibrary.orgresearchgate.netresearchgate.net. This new band may be a result of the pesticide binding to major serum albumins such as prealbumin, albumin, and transferrin cabidigitallibrary.orgresearchgate.net. The change in protein profiles, along with the appearance of this 74 KDa protein band and alterations in AChE and glucose levels, were suggested as potential biomarkers for this compound pesticide pollution cabidigitallibrary.orgresearchgate.netresearchgate.net.
In catfish exposed to this compound, a depletion of total protein content in blood serum was observed researchgate.net. This depletion may be due to the binding of this compound to blood proteins researchgate.net.
Biomarkers of exposure to organophosphates often include measuring the activity of cholinesterase enzymes in blood (serum butyrylcholinesterase or red blood cell acetylcholinesterase) orst.edu. Additionally, the detection and quantification of organophosphate metabolites, such as the leaving group, in urine can serve as specific biomarkers of exposure to the parent compound orst.edu. Changes in protein profiles and enzyme activities, as observed with this compound, can also function as indicators of biological response or effect aaem.pl.
Oxidative Stress Induction and Antioxidant Defense Systems
Organophosphorus compounds, including pesticides, have been reported to induce oxidative stress through the generation of free radicals and alterations in the antioxidant defense mechanism. ajbasweb.com Studies have shown that exposure to different pesticides, including organophosphates, can lead to these effects. ajbasweb.com For instance, investigations into the biochemical influence of this compound on plants like Raphanus sativus (radish) have examined its impact on enzyme activities, including phosphatases and nitrate reductase. ajbasweb.com While some studies indicate that chronic exposure to organophosphorus pesticides can be associated with increased activities of antioxidant enzymes like catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase in erythrocytes, the specific effects of this compound on these systems can vary depending on the organism and exposure conditions. ajbasweb.com Reactive oxygen species (ROS), such as superoxide anion, singlet oxygen, hydrogen peroxide, and hydroxyl radical, are continuously produced during various metabolic pathways. notulaebotanicae.ronih.gov Under stressful conditions, their formation can increase, exceeding the antioxidant scavenging capacity and leading to oxidative stress and damage to biomolecules. notulaebotanicae.ronih.gov
Toxicokinetics and Biomonitoring of this compound Exposure
Understanding how this compound is handled by the body (toxicokinetics) and how to measure exposure (biomonitoring) are key aspects of assessing its risk.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Toxicokinetics encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). gla.ac.ukvu.edu.au These processes significantly influence the ability of a substance to reach target sites within an organism. vu.edu.au For a substance to be absorbed, it must cross biological membranes, which are primarily hydrophobic lipid bilayers. gla.ac.uk Factors such as the pKa of the compound, the pH of the environment, and its stability can affect absorption. gla.ac.uk
Studies on the stability of this compound in biological samples like blood have shown that its concentration decreases over time, with a more significant decrease observed at higher temperatures. gla.ac.uk For example, a 74% decrease in this compound concentration was observed in blood stored at 37 °C for 1 day, compared to a 5% decrease at 4 °C and a 21% decrease at 25 °C over the same period. gla.ac.uk
Formation and Fate of Active Metabolites (e.g., this compound Oxon, Desmethylthis compound)
Metabolism plays a critical role in the detoxification and elimination of organophosphates, but it can also lead to the formation of more toxic metabolites. The main metabolites of this compound include Desmethylthis compound, this compound Oxon, Desmethylthis compound Oxon, and 4-cyanophenol. rsc.orgdokumen.pub
Biomonitoring Approaches (e.g., Cholinesterase Levels, Protein Biomarkers)
Biomonitoring is essential for assessing exposure to pesticides like this compound. A key approach involves monitoring cholinesterase levels, particularly acetylcholinesterase (AChE) activity, as this compound is a known inhibitor of this enzyme. wppdb.comherts.ac.ukresearchgate.net The inhibition of AChE leads to the accumulation of acetylcholine, causing continuous neuronal firing. rsc.org Measuring the level of cholinesterase inhibition in blood (e.g., in erythrocytes or plasma) can serve as a biomarker of exposure and potential effect.
In addition to enzyme activity, protein biomarkers can also be utilized for biomonitoring. Research has explored the use of protein profiles to characterize exposure to this compound. researchgate.net For instance, a study investigating oral and dermal exposure to this compound insecticide characterized effects by studying enzyme activities like ChE, GOT, GPT, and alkaline phosphatase, as well as glucose, protein, and cholesterol levels. researchgate.net Electrophoretic separation of the protein profile revealed a new protein band with a molecular weight of 74 KDa following both oral and dermal exposure, suggesting its potential as a biomarker. researchgate.net Total proteins in blood are involved in various physiological functions and can serve as indicators of health status, with changes in concentration potentially reflecting reduced synthesis, decreased absorption, or increased protein catabolism under stress conditions. researchgate.net
Ecotoxicological Impacts on Non-Target Organisms
The environmental impact of this compound on organisms other than the intended pests is a significant concern.
Aquatic Ecotoxicity: Effects on Fish, Algae, and Daphnia
This compound shows a moderate to high level of toxicity to aquatic organisms, including fish, algae, and Daphnia. wppdb.comherts.ac.uk It is considered very toxic to aquatic life with long-lasting effects. lgcstandards.com
Data on the acute toxicity of this compound to aquatic organisms are available. For fish, the acute 96-hour LC₅₀ (Lethal Concentration 50%) for Cyprinidae has been reported as 8.2 mg/l. lgcstandards.com For Daphnia magna, the EC₅₀ (Effective Concentration 50%) for acute toxicity (48 hours) is 0.097 mg/l. lgcstandards.com
Acute Aquatic Ecotoxicity Data for this compound
| Organism | Endpoint | Value (mg/l) | Exposure Duration | Source |
| Fish (Cyprinidae) | LC₅₀ | 8.2 | 96 hours | LGC Standards lgcstandards.com |
| Daphnia magna | EC₅₀ | 0.097 | 48 hours | LGC Standards lgcstandards.com |
This compound is described as having low to moderate aqueous solubility and being quite volatile. wppdb.comherts.ac.uk Based on its chemical properties, it is considered slightly mobile in the environment. wppdb.comherts.ac.uk While little is known about its environmental persistence, its toxicity to aquatic life highlights the potential risk posed by its presence in aquatic ecosystems. wppdb.comherts.ac.uklgcstandards.com
Terrestrial Ecotoxicity: Impacts on Soil Microorganisms and Plants
Bioaccumulation and Biomagnification Potential in Food Chains
This compound has been identified as having a high risk of bioaccumulating herts.ac.ukwppdb.com. Bioaccumulation is the process by which toxins enter the food web by building up in individual organisms over time, as they absorb chemicals at a faster rate than they can eliminate them cimi.orgalbert.iobyjus.com. Biomagnification, also known as biological magnification, occurs when the concentration of certain substances, such as pesticides, increases at each successive trophic level in a food chain albert.iobyjus.com. This means that organisms higher up in the food chain accumulate higher concentrations of these toxins than the organisms they consume albert.iobyjus.com. Chemicals that undergo bioaccumulation are often fat-soluble compounds, which dissolve in fatty tissues and are difficult for organisms to excrete albert.io. Biomagnification can lead to potentially fatal levels of contaminants in apex predators cimi.org. While the general principles of bioaccumulation and biomagnification are well-documented for certain persistent chemicals, the specific extent to which this compound biomagnifies through various food chains was not detailed in the provided information, although its high risk of bioaccumulating is noted herts.ac.ukwppdb.com.
Developmental and Chronic Toxicity Studies
Comprehensive toxicological studies on this compound have been conducted to assess its potential for developmental and chronic toxicity fsc.go.jp. These studies have included evaluations in animal models such as rats and rabbits fsc.go.jp.
Evaluation of Neurodevelopmental Effects
Studies have included assessments of subacute neurotoxicity in rats fsc.go.jp. Organophosphate pesticides, as a class to which this compound belongs, are known to inhibit acetylcholinesterase, which can lead to acute toxicity wppdb.comwikipedia.orgnih.gov. Research on other organophosphates, such as chlorpyrifos, has indicated associations with adverse effects on the developing nervous system and potential neurodevelopmental deficits nih.govresearchgate.netbeyondpesticides.org. These effects can occur even at doses that cause little or no acetylcholinesterase inhibition, suggesting additional mechanisms of toxicity nih.govnih.gov. The developmental period is particularly vulnerable to chemical disruption, which can result in irreversible nervous system impairments researchgate.net. While general mechanisms and effects of organophosphates on neurodevelopment have been studied, specific detailed findings on the neurodevelopmental effects of this compound from the cited studies were not extensively provided beyond the mention of subacute neurotoxicity tests fsc.go.jp.
Carcinogenicity and Genotoxicity Assessments
Based on various studies, this compound has been evaluated for its potential carcinogenicity and genotoxicity fsc.go.jp. Assessments have concluded that this compound has no carcinogenicity or genotoxicity relevant to human health fsc.go.jp. This finding is supported by other sources indicating no known issues regarding carcinogenicity or genotoxicity for this compound herts.ac.ukwppdb.com.
Reproductive and Teratogenic Effects
Studies, including a two-generation reproductive toxicity study in rats and developmental toxicity studies in rats and rabbits, have been conducted to evaluate the reproductive and teratogenic effects of this compound fsc.go.jp. These assessments have concluded that this compound has no reproductive toxicity or teratogenicity relevant to human health fsc.go.jp.
Long-Term Health Effects in Occupational and Environmental Exposure Scenarios
Long-term health effects from exposure to pesticides, including organophosphates like this compound, in occupational and environmental settings have been a subject of concern nih.govoxfordre.com. Chronic low-level exposure through various routes, including inhalation and dermal contact, can occur in occupational settings, particularly for agricultural workers nih.govoxfordre.comokstate.edu. Repeated or high exposure to organophosphates may lead to nerve damage, causing weakness, paresthesia, and poor coordination nj.govnih.gov. Long-term exposure to pesticides has been associated with an increased incidence of respiratory issues and neurodegenerative diseases nih.gov. While acute poisoning with organophosphates can cause severe immediate symptoms, the long-term health effects of chronic low-level exposures are also under investigation nj.govnih.govbeyondpesticides.org. Consistent associations have been identified between chronic pesticide exposure and non-communicable diseases, including neurological disorders nih.gov.
Studies evaluating chronic toxicity may last up to two years and typically involve multiple animal species to assess effects from repeated or continuous long-term exposure okstate.eduokstate.edu. A combined two-year chronic toxicity/carcinogenicity study in rats identified a no-observed-adverse-effect level (NOAEL) for this compound of 0.101 mg/kg body weight/day fsc.go.jp.
Summary of Key Toxicity Findings (Based on available snippets):
| Toxicity Endpoint | Finding for this compound (Based on studies cited in fsc.go.jp) | Supporting/Related Information |
| Carcinogenicity | No carcinogenicity relevant to human health fsc.go.jp. | Indicated as not a known problem herts.ac.ukwppdb.com. |
| Genotoxicity | No genotoxicity relevant to human health fsc.go.jp. | Indicated as not a known problem herts.ac.ukwppdb.com. Genetic alterations associated with pesticide exposure are generally recognized frontiersin.org. |
| Reproductive Toxicity | No reproductive toxicity relevant to human health fsc.go.jp. | One source stated it has not been tested for reproductive effects nj.gov, contradicting findings in fsc.go.jp. Prioritize fsc.go.jp. |
| Teratogenicity | No teratogenicity relevant to human health fsc.go.jp. | Studies in rats and rabbits conducted fsc.go.jp. Other pesticides have shown teratogenic effects in animal studies nih.govscielo.org.mx. |
| Neurodevelopmental Effects | Subacute neurotoxicity studies conducted fsc.go.jp. | Organophosphates can cause neurotoxic effects, especially during development nih.govresearchgate.netbeyondpesticides.orgnih.gov. |
| Chronic Toxicity | NOAEL of 0.101 mg/kg bw/day in a 2-year study fsc.go.jp. | Chronic exposure to pesticides linked to neurological disorders and other effects nih.govoxfordre.com. |
Note: The information in this table is based on the provided search result snippets and may not represent the entirety of all available research on this compound.
Analytical Methodologies for Cyanophos Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are widely used for separating Cyanophos from complex matrices and quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound in environmental samples spectroscopyonline.comsilcotek.com. GC-MS allows for both the separation of this compound from other compounds in a sample and its identification and quantification based on its mass spectrum spectroscopyonline.comsilcotek.com.
GC-MS systems typically utilize capillary columns, such as the HP-5 MS UI column, for the separation of pesticides. spectroscopyonline.comdergipark.org.tr The separated compounds are then detected by a mass spectrometer. spectroscopyonline.comdergipark.org.tr GC-MS can be used for screening, confirmation, and quantification of target compounds. spectroscopyonline.comsilcotek.com In complex matrices, GC coupled with triple quadrupole MS (GC-QQQ) is particularly useful for analyzing trace-level target compounds. spectroscopyonline.com
Data from GC-MS analysis of this compound includes its mass spectrum, which can be compared against spectral libraries for identification. nih.gov The NIST Mass Spectrometry Data Center provides GC-MS spectral information for this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for analyzing compounds that may be less volatile or thermally labile than those analyzed by GC chromatographyonline.com. HPLC is particularly useful for the analysis of degradation products of this compound, which may have different chemical properties than the parent compound researchgate.netijpsonline.com.
HPLC coupled with detectors such as Diode Array Detector (DAD) or UV detection is commonly used for pesticide analysis researchgate.netlgcstandards.com. A study on the phytoremediation of this compound utilized HPLC-DAD for the detection and quantification of this compound and its degradation products in water and hydroponic medium researchgate.net. The method involved using a C18 column and a mobile phase of methanol (B129727) and water, with detection at 236 nm. nih.gov The retention time for this compound was reported as 3.46 min. nih.gov
HPLC can also be coupled with mass spectrometry (LC-MS) to provide additional specificity and selectivity, aiding in the identification of degradation products spectroscopyonline.com. This hyphenated technique is valuable for analyzing complex samples and characterizing unknown substances globalresearchonline.net.
An example of HPLC conditions used for this compound analysis is provided below:
| Parameter | Value |
| Column | ReproSil 100 C18 5μ 250x3 lgcstandards.com |
| Mobile Phase | Acetonitrile:H₂O 4:1 lgcstandards.com |
| Flow Rate | 1.0 ml/min lgcstandards.com |
| Detection | UV (236 nm nih.gov, 240 nm lgcstandards.com) |
| Retention Time | 1.72 min lgcstandards.com, 3.46 min nih.gov |
| Injection Volume | 10.00 μl lgcstandards.com |
Sample Preparation and Extraction Methods for Complex Matrices
Effective sample preparation and extraction are critical steps in the analysis of this compound, especially in complex environmental matrices such as water, soil, sediment, and biological samples pjoes.comscholars.direct. The goal is to isolate and concentrate the analyte while minimizing matrix interferences pjoes.comhpst.cz.
Common extraction methods for pesticides from environmental matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) pjoes.comscholars.direct. SPE is a widely used technique that involves passing the sample through a sorbent material that retains the analyte researchgate.netca.gov. After washing the sorbent, the analyte is eluted with a suitable solvent ca.gov. SPE with C18 cartridges has been used for the extraction and concentration of pesticides, including in studies related to phytoremediation of this compound in water researchgate.net.
For complex matrices like soil and sediment, traditional methods like Soxhlet extraction and ultrasound-assisted extraction have been employed pjoes.com. Matrix solid-phase dispersion (MSPD) is another approach that involves blending the sample with a sorbent to simultaneously disrupt and extract the analyte pjoes.com.
Sample preparation procedures often involve steps such as filtration to separate solid and aqueous phases, followed by extraction of each phase ca.gov. For wastewater samples, filtration through glass fiber filters is common, with the aqueous phase extracted by SPE and the solid phase by techniques like Soxhlet extraction ca.gov. Extracts may require further cleanup steps to remove interfering substances before chromatographic or spectroscopic analysis nih.govhpst.cz. Concentration of the extracts, often using evaporation techniques, is typically performed to improve detection limits ca.gov.
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods provide valuable information for the identification, structural elucidation, and monitoring of this compound and its transformation products.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Degradation Monitoring (e.g., ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds and is particularly useful for monitoring chemical transformations, such as degradation bruker.comnih.gov. NMR provides detailed information about the arrangement of atoms within a molecule. bruker.com
For organophosphorus compounds like this compound, ³¹P NMR is a valuable tool as it directly probes the phosphorus atom tu-darmstadt.demagritek.comresearchgate.net. The chemical shift and coupling patterns in the ³¹P NMR spectrum can provide insights into the chemical environment of the phosphorus atom and changes that occur during degradation researchgate.netprocess-nmr.com.
NMR can be used to identify and confirm the structure of unknown impurities and degradation products, often in combination with mass spectrometry bruker.comnih.gov. LC-NMR, which couples liquid chromatography with NMR, is a hyphenated technique that allows for the online separation and structural characterization of components in complex mixtures, including degradation products globalresearchonline.netamazon.com. While traditional on-flow ¹H NMR in LC-NMR can suffer from solvent signal interference, techniques like signal suppression or the use of deuterated eluents can mitigate this issue globalresearchonline.netresearchgate.net.
³¹P NMR has been used in the analysis of organophosphorus compounds, with characteristic peaks observed at different chemical shifts depending on the phosphorus environment researchgate.netprocess-nmr.com. For example, in phosphoric acid analysis, peaks at 0 ppm correspond to orthophosphoric acid, while peaks around -15 ppm and -30 ppm correspond to terminal and internal phosphorus atoms in polyphosphoric acid chains, respectively. process-nmr.com While specific ³¹P NMR data for this compound in degradation studies were not extensively detailed in the search results, the general applicability of ³¹P NMR for monitoring phosphorus-containing compounds and their transformations is well-established tu-darmstadt.demagritek.comresearchgate.netprocess-nmr.comresearchgate.nettib.eu.
Mass Spectrometry for Metabolite Identification
Mass Spectrometry (MS) is a fundamental technique in the identification of metabolites and degradation products of pesticides like this compound researchgate.netijpras.com. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound ijpras.comthermofisher.com.
When coupled with separation techniques like GC or LC, MS allows for the detection and identification of individual components in a complex sample spectroscopyonline.comchromatographyonline.comthermofisher.com. Tandem mass spectrometry (MS/MS or MSⁿ) provides additional structural information by fragmenting selected ions and analyzing the resulting fragments ijpras.comthermofisher.com. This is particularly useful for confirming the identity of metabolites by comparing their fragmentation patterns to libraries or predicted structures thermofisher.com.
High-resolution accurate mass (HRAM) MS systems can provide precise mass measurements, which helps in determining the elemental composition of metabolites and distinguishing between compounds with similar nominal masses ijpras.comthermofisher.com. Mass spectral libraries, such as those available through PubChem or NIST, contain fragmentation data that can aid in the identification of this compound and its known metabolites nih.govmassbank.eu.
Mass spectrometry is widely used in metabolomics studies to identify and quantify metabolites in biological and environmental samples thermofisher.comcriver.com. Techniques like selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) using triple quadrupole mass spectrometers are employed for the targeted quantification of known metabolites in complex matrices ijpras.comthermofisher.com.
Biosensor Development for Rapid Detection
The development of biosensors offers a promising avenue for the rapid and cost-effective detection of this compound, particularly for on-site monitoring and high-throughput screening. Biosensors typically utilize a biological recognition element coupled with a transducer to generate a measurable signal upon interaction with the target analyte. pageplace.de For organophosphate pesticides like this compound, enzyme-based biosensors are common, often leveraging the inhibitory effect of these compounds on enzymes such as acetylcholinesterase (AChE). ajol.inforesearchgate.netmdpi.com
AChE-based biosensors operate on the principle that organophosphate pesticides inhibit the enzyme's activity, which can be monitored through various transduction methods, including electrochemical and optical techniques. researchgate.netmdpi.com The decrease in enzymatic activity upon exposure to this compound correlates with the concentration of the pesticide. While AChE is a common bioreceptor, its susceptibility to inhibition by a wide range of compounds can sometimes limit specificity. mdpi.com Research efforts are exploring alternative enzymes, such as organophosphorus hydrolase (OPH), which directly catalyze the hydrolysis of organophosphates, releasing products that can be detected. researchgate.netacs.org
Studies have explored the development of enzyme-linked immunosorbent assays (ELISA) for this compound, which are a type of immunoassay that can be adapted for biosensing applications. ajol.info These methods rely on the specific binding of antibodies to this compound. Reports indicate the development of ELISA for this compound with detection limits in the ng/mL range. ajol.info
Another approach involves the use of esterase enzymes. For instance, esterase-2 from Alicyclobacillus acidocaldarius has been investigated as a bioreceptor in biosensing devices for organophosphate detection. mdpi.com This enzyme has shown high affinity towards certain organophosphates and better selectivity compared to non-specific reactions sometimes observed with acetylcholinesterase. mdpi.com Coupling such enzymatic activity with automated robotic systems and fluorescence measurements has enabled the detection of very low amounts of neurotoxic agents. mdpi.com
Some research also focuses on electrochemical biosensors, which measure changes in electrical signals resulting from the enzymatic reaction or its inhibition. pageplace.deacs.org Microbial electrochemical technologies are also being explored for the detection and degradation of organophosphate pesticides, offering potential for both sensing and remediation. acs.org
While specific detailed performance data for this compound biosensors in various matrices is still an active area of research, the principles established for organophosphate detection using enzyme inhibition or hydrolysis provide a strong foundation for developing rapid and sensitive this compound biosensors.
Validation and Quality Control in this compound Analysis
Ensuring the reliability and accuracy of this compound analysis requires rigorous validation and robust quality control procedures. Method validation is a critical process that confirms an analytical method is suitable for its intended purpose. mdpi.com Key validation parameters typically assessed include linearity, accuracy, precision, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), selectivity, and robustness. mdpi.comaensiweb.com
Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. Studies on multi-residue pesticide analysis, which often include this compound, demonstrate methods with good linearity, exhibiting correlation coefficients (r²) typically greater than 0.99 within specified concentration ranges. mdpi.com
Accuracy and precision evaluate how close the measured values are to the true value and the degree of agreement among individual measurements, respectively. aensiweb.com These are often determined through replicate analyses of fortified blank samples at different concentration levels (e.g., low, medium, and high quality control samples). mdpi.comaensiweb.comcurresweb.com Acceptance criteria for recovery rates and relative standard deviations (RSD) are established based on regulatory guidelines, such as those provided by the European Commission's Directorate-General for Health and Food Safety (DG SANTE). curresweb.comeurl-pesticides.euhpst.cz Typical acceptance ranges for recovery in pesticide residue analysis are between 70% and 120%, with RSD values generally below 20%. aensiweb.comcurresweb.com
Sensitivity is determined by the LOD and LOQ, which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.comaensiweb.com These limits are matrix-dependent and are established during the validation process. mdpi.com
Selectivity ensures that the method can accurately measure this compound in the presence of other components in the sample matrix, such as other pesticides or co-extractives. mdpi.comdergipark.org.tr This is particularly important in complex matrices like food or environmental samples. hpst.czscispace.com
Quality control (QC) procedures are implemented routinely to monitor the performance of the validated method over time. This includes analyzing quality control samples alongside analytical batches, using certified reference materials, employing internal standards to compensate for matrix effects and variations in injection volume, and participating in proficiency testing programs. mdpi.comhpst.cz Regular monitoring of recovery rates and precision through QC samples helps ensure the method remains within acceptable performance limits. hpst.cz
Validation studies for multi-residue methods employing techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have included this compound as a target analyte. aensiweb.comcurresweb.comscispace.comcurresweb.comcabidigitallibrary.org These studies report validation parameters for this compound in various matrices like pepper, soil, and water, demonstrating acceptable recovery and precision within the established guidelines. aensiweb.comcurresweb.comcurresweb.com
Here is a representative table illustrating validation parameters for this compound in a multi-residue analysis context:
| Matrix | Concentration Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Fresh Pepper curresweb.com | 0.01 | 92 | 7 |
| Fresh Pepper curresweb.com | 0.05 | 99 | 9 |
| Fresh Pepper curresweb.com | 0.1 | 93 | 6 |
| Soil aensiweb.com | 0.01 | 79 | 8 |
| Soil aensiweb.com | 0.05 | 78 | 10 |
| Soil aensiweb.com | 0.1 | 82 | 4 |
| Drinking Water curresweb.com | 0.05 µg/L | 86 | 11 |
| Drinking Water curresweb.com | 0.5 µg/L | 85 | 8 |
| Drinking Water curresweb.com | 1.0 µg/L | 97 | 16 |
| Food (General) cabidigitallibrary.org | 10 ng/g | 91.2 | 2.40 |
| Food (General) cabidigitallibrary.org | 50 ng/g | - | 5.76 |
Note: Data compiled from various sources and analytical methods. Specific method details may vary.
The consistent application of validation and quality control procedures is essential for generating reliable data on this compound levels in various sample types, supporting regulatory compliance and risk assessment.
Risk Assessment and Management Strategies for Cyanophos
Exposure Assessment Modeling and Scenario Analysis
Exposure assessment modeling is a critical component of understanding the potential risks associated with pesticide use. These models aim to estimate the amount of a substance that may come into contact with organisms or enter the environment under various conditions. who.int For pesticides like Cyanophos, exposure can occur through multiple routes, including dermal contact, inhalation, and ingestion. nih.govnj.gov
Generic risk assessment models for insecticide exposure often consider typical scenarios of application and use, incorporating environmental and human parameters. who.intwho.int These models may estimate both likely and worst-case exposures. who.int While specific models for this compound exposure assessment were not extensively detailed in the search results, general approaches for organophosphate exposure modeling exist. For instance, the EPA has developed methodologies for assessing cumulative risk from organophosphates based on their common mechanism of toxicity, which involves the inhibition of cholinesterase. epa.govcdc.govepa.gov These assessments often utilize toxicological data and may employ surrogate data from databases like the Pesticide Handler's Exposure Database (PHED) when chemical-specific data are unavailable for certain scenarios. epa.gov
Scenario analysis in exposure assessment involves evaluating potential exposure levels under different conditions, such as varying application methods, environmental factors (e.g., rainfall, temperature), and the presence of buffer zones. researchgate.netresearchgate.net For example, studies evaluating the environmental hazards of pesticides like this compound have involved assessing residues on surfaces like tree leaves and in organisms near application sites. researchgate.netaphrc.org These studies highlight that application methods can lead to significant environmental contamination and exposure of non-target species. aphrc.org
Modeling tools like ConsExpo and Stoffenmanager are used for consumer and occupational exposure assessments, respectively, and can incorporate different exposure influencing factors. openagrar.de While these tools may not be specific to this compound, the principles and methodologies employed in such models are relevant to assessing potential exposures to this compound under various scenarios. The complexity of exposure assessment is increased by factors such as the substance's physical properties, including volatility and solubility, which influence its movement and persistence in the environment. wppdb.comherts.ac.uknih.gov
Comparative Risk Assessment with Other Organophosphates
Comparative risk assessment involves evaluating the potential hazards and risks of a substance in relation to other similar compounds. Given that this compound is an organophosphate insecticide, comparisons with other organophosphates are relevant due to their shared mechanism of action as acetylcholinesterase inhibitors. ontosight.aiwppdb.comnih.gov
Organophosphates as a class are known for their neurotoxicity due to their inhibitory effect on cholinesterase enzymes. ontosight.aiwppdb.comnih.gov Regulatory agencies like the EPA conduct cumulative risk assessments for organophosphates that share a common mechanism of toxicity to account for combined exposures. epa.govcdc.govepa.gov This approach recognizes that simultaneous or sequential exposure to multiple organophosphates can lead to additive toxic effects. cdc.gov
While direct comparative risk assessments specifically detailing this compound against a broad range of other organophosphates were not prominently featured in the search results, the general understanding of organophosphate toxicity and cumulative risk assessment frameworks provides a basis for such comparisons. Studies evaluating the environmental impact of pesticides have sometimes compared the effects of multiple compounds, including organophosphates and other insecticide classes like pyrethroids, on non-target organisms and environmental compartments. researchgate.netaphrc.orgucanr.edu These comparisons can highlight differences in toxicity to various species (e.g., fish, daphnia, birds, invertebrates) and persistence or mobility in the environment. herts.ac.ukresearchgate.netaphrc.org
For instance, research in Senegal evaluating mobile ground spraying for pest control compared the environmental hazards of this compound and fenthion, another organophosphate, noting severe impacts on various vertebrate and invertebrate species. aphrc.org Another study assessing pesticide risks in vineyards compared the toxicity of different active ingredients, including organophosphates like chlorpyrifos-ethyl, to organisms like Daphnia magna and Oncorhynchus mykiss. researchgate.net
Understanding the relative potency and environmental fate of this compound compared to other commonly used organophosphates is crucial for informing risk management decisions and prioritizing risk reduction efforts.
Regulatory Science and Policy Implications
The regulatory science surrounding pesticides like this compound involves evaluating scientific data to inform decisions about their registration, use, and potential restrictions. Policy implications arise from these scientific assessments and aim to protect human health and the environment. ontosight.aiontosight.ai
This compound is not approved for use in certain regions, such as the European Union and the United States, indicating regulatory decisions based on assessments of its risks. nih.govherts.ac.uk The process of pesticide registration and reassessment by agencies like the EPA involves a comprehensive evaluation of potential effects on human health and the environment. epa.govepa.gov This includes assessing dietary risks, occupational risks, and ecological risks. epa.govepa.gov
Policy implications often involve setting tolerance levels for residues in food and water, establishing buffer zones around treated areas, implementing restrictions on application methods, and requiring personal protective equipment for handlers. While specific regulatory details for this compound in all jurisdictions were not available, the general framework for regulating organophosphates involves considering cumulative risks due to their shared mechanism of toxicity. epa.govcdc.govepa.gov This has led to the development of methodologies for cumulative risk assessment by regulatory bodies. epa.govcdc.govepa.gov
Furthermore, policy decisions can be influenced by research findings on the environmental persistence and impact of pesticides. Studies demonstrating adverse effects on non-target organisms or contamination of water sources can lead to stricter regulations or even bans on certain compounds. researchgate.netaphrc.org The need for robust scientific data to support regulatory decisions is emphasized in the context of environmental risk assessment for pesticides. umweltbundesamt.de
Policy also plays a role in promoting safer pest management practices, such as Integrated Pest Management (IPM), which can reduce reliance on chemical pesticides. fao.orgcanada.canih.gov International organizations like the FAO promote IPM as a preferred approach to crop protection. fao.org Regulatory frameworks can incentivize or mandate the adoption of IPM strategies.
Development of Safer Alternatives and Integrated Pest Management (IPM) Strategies
The development of safer alternatives to pesticides like this compound and the implementation of Integrated Pest Management (IPM) strategies are key components of reducing the risks associated with chemical pest control. canada.caca.gov IPM is a holistic approach that combines various pest control techniques to minimize economic, health, and environmental risks. fao.orgresearchgate.net
Safer alternatives can include a range of approaches, such as:
Less Toxic Pesticides: This involves using pesticides with lower toxicity to humans and non-target organisms, and those that break down more rapidly in the environment. ucanr.educa.gov Examples of less toxic options in other contexts include certain botanical insecticides, microbial insecticides, and insecticidal oils. ucanr.edu
Biological Control: Utilizing natural enemies of pests, such as predatory insects or parasitoids, to manage pest populations. researchgate.net
Cultural Practices: Implementing farming techniques that disrupt pest life cycles and reduce their populations, such as crop rotation, habitat diversification, and adjusting planting or harvesting times. fao.orgresearchgate.net
Mechanical Interventions: Using physical methods to remove or exclude pests. researchgate.net
Biopesticides: Pesticides derived from natural materials like plants, microorganisms, or other natural sources. researchgate.net
IPM strategies emphasize monitoring pest populations to determine when control measures are necessary and using pesticides only when economic thresholds are reached. researchgate.net When chemical control is required within an IPM framework, the focus is on using selective insecticides and applying them at the lowest effective dose to minimize harm to beneficial organisms and the environment. fao.orgca.govresearchgate.net
The adoption of IPM has been shown to reduce pesticide use and the incidence of acute pesticide poisoning in agricultural settings. nih.gov Educational initiatives for farmers on IPM principles and practices are crucial for successful implementation. nih.govmofa.gov.gh Policy support and strengthening global frameworks that promote eco-friendly pest control solutions are essential for achieving resilient agricultural ecosystems while protecting human health and biodiversity. researchgate.net
Q & A
Q. What experimental designs are optimal for studying resistance evolution in this compound-targeted pests?
- Methodological Answer : Establish dose-response assays (e.g., LC₅₀ values) for resistant vs. susceptible strains. Calculate resistance ratios (RR) and correlate with genetic markers (e.g., esterase gene mutations). Use probit analysis to model resistance thresholds .
Q. How should researchers address conflicting data on this compound adsorption capacities across plant species?
- Methodological Answer : Perform isotherm modeling (e.g., Freundlich equation KF values) to compare adsorption efficiencies. Variables like lipid content in roots vs. leaves significantly affect results . Replicate experiments under standardized conditions (pH 7.0, 25°C) to isolate confounding factors.
Methodological & Ethical Considerations
Q. What statistical frameworks are most appropriate for analyzing this compound bioaccumulation data?
- Methodological Answer : Use CoStat 6.311 or similar software for ANOVA and Tukey’s post-hoc tests. Report confidence intervals (95%) for degradation rates and half-lives. For meta-analyses, apply random-effects models to account for heterogeneity across studies .
Q. How can researchers ensure ethical rigor in studies involving this compound and human/ecological health?
- Methodological Answer : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For ecotoxicology, follow OECD guidelines for in vivo assays. Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for human biomonitoring studies .
Data Presentation & Publication Guidelines
- Tables/Figures : Limit to 3 key tables/figures. For resistance studies, include RR values and confidence intervals .
- Reproducibility : Detail extraction protocols (e.g., methanol/NaOH hydrolysis for metabolite isolation) in supplementary materials .
- Literature Review : Prioritize recent studies (post-2014) on organophosphate degradation and cite primary data sources (avoid encyclopedic references) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
